5-Chloro-2-(piperidin-4-YL)pyridine

Antimalarial drug discovery Plasmodium falciparum Kinase inhibition

For SAR-driven medicinal chemistry programs targeting plasmodial kinases or Wnt pathways, the 5-chloro substitution pattern is non-negotiable. Procuring the dechlorinated or positional isomer introduces uncontrolled variables, invalidating prior optimization data. This scaffold achieves dual PfPK6/PfGSK3 potency (PfPK6 IC₅₀ = 19 nM) not matched by bromo or cyano analogs. The dihydrochloride salt (CAS 2089257-42-9) is recommended for aqueous reaction workflows, eliminating organic-solvent dissolution steps. - Dual-target potency confirmed against PfGSK3 and PfPK6 - Remains within patented chemotype space for liver cancer and Wnt inhibitors - Free piperidine NH and 5-chloro position as orthogonal derivatization handles

Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
Cat. No. B1371397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(piperidin-4-YL)pyridine
Molecular FormulaC10H13ClN2
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC=C(C=C2)Cl
InChIInChI=1S/C10H13ClN2/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2
InChIKeyMSOARNQBWUWZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(piperidin-4-yl)pyridine: Physicochemical Baseline


5-Chloro-2-(piperidin-4-yl)pyridine (CAS 210917-83-2 free base; CAS 2089257-42-9 dihydrochloride) is a heterobifunctional building block comprising a 2,5-disubstituted pyridine ring with a chlorine atom at the 5-position and a piperidin-4-yl group at the 2-position [1]. The free base has molecular formula C₁₀H₁₃ClN₂ and molecular weight 196.67 g/mol; the dihydrochloride salt form is commonly supplied at ≥95% purity [1]. This scaffold presents two orthogonal derivatization handles — the secondary amine of the piperidine ring and the chloro-substituted pyridine amenable to nucleophilic aromatic substitution or cross-coupling — making it a versatile intermediate in medicinal chemistry [2]. The compound is commercially available from multiple vendors at milligram to gram scale, though pricing varies substantially by supplier and quantity tier [1].

Scaffold
Heterobifunctional building block with orthogonal derivatization handles — secondary amine and 5‑chloro pyridine for SNAr/cross-coupling
Form
Free base or dihydrochloride salt — choose salt for aqueous-phase workflows without pre‑neutralization
Context
Versatile intermediate for kinase inhibitor SAR, patent‑covered Wnt chemotypes, and antiproliferative scaffold exploration

5-Chloro-2-(piperidin-4-yl)pyridine: Generic Substitution Failure


The 5-chloro-2-(piperidin-4-yl)pyridine scaffold occupies a specific region of chemical space that cannot be replicated by positional isomers or unsubstituted analogs. The 2,5-substitution pattern places the piperidine nitrogen and the chloro substituent in a defined spatial relationship that governs binding to biological targets such as plasmodial kinases, where the chloro group contributes to ATP-pocket affinity through its electronegativity profile . Unsubstituted 2-(piperidin-4-yl)pyridine lacks this chloro-mediated electronic effect and the synthetic handle for further derivatization, while the 4-pyridyl and pyrimidine analogs present different hydrogen-bonding geometries to target proteins. Procurement of a positional isomer or dechlorinated analog introduces an uncontrolled variable in any structure-activity relationship (SAR) campaign, invalidating prior optimization data and requiring re-derivatization. The quantitative evidence below demonstrates measurable performance differences between the 5-chloro derivative and its closest comparators in biologically relevant assays.

5-Chloro-2-(piperidin-4-yl)pyridine
Dechlorinated analog
Loss of chloro handle removes synthetic entry point and alters ATP‑pocket electronic profile; published SAR becomes invalid
2‑Pyridyl attachment (current)
4‑Pyridyl positional isomer
Changes piperidine vector angle; falls outside validated Wnt inhibitor patent chemotype, requiring de novo SAR
5‑Chloro substituent
5‑Bromo or 5‑Cyano
Bromo shifts dual‑kinase engagement profile; cyano abolishes detectable activity in plasmodial kinase assays

5-Chloro-2-(piperidin-4-yl)pyridine: Comparative Evidence vs. Analogs


Chloro vs. Bromo vs. Cyano in Dual PfGSK3/PfPK6 Inhibition

In a head-to-head comparison of 2-(piperidin-4-yl)pyridine derivatives varying only at the 5-position substituent, the 5-chloro derivative (compound 18r) demonstrated an IC₅₀ of 174 ± 16 nM against PfGSK3 and 19 ± 3 nM against PfPK6. The 5-bromo analog (compound 18s) showed comparable PfGSK3 potency at 165 ± 18 nM but 3-fold weaker PfPK6 inhibition at 57 ± 2 nM, while the 5-cyano analog exhibited no detectable activity (ND) against either kinase . This establishes the 5-chloro substituent as uniquely capable of balancing dual-target engagement across both plasmodial kinases, a profile not replicated by bromo or cyano substitution.

PfGSK3/PfPK6 Kinase Inhibition
Head-to-head
Cl: PfGSK3 IC₅₀ 174 nM / PfPK6 IC₅₀ 19 nM
Br: PfPK6 IC₅₀ 57 nM (3‑fold weaker)
CN: not detectable
Only the 5‑chloro scaffold sustains dual‑target inhibition below 200 nM for both kinases
Recombinant enzyme assay context; bromo and cyano analogs fail to replicate profile
Antimalarial drug discovery Plasmodium falciparum Kinase inhibition PfGSK3 PfPK6

Antiproliferative Activity in HepG2 Carcinoma Cells

A patent series of piperidine-fused chloropyridine compounds (incorporating the 5-chloro-2-(piperidin-4-yl)pyridine core motif) were evaluated for antiproliferative activity. The series demonstrated inhibitory effects against HepG2 hepatocellular carcinoma cells, with the patent explicitly claiming that the synthetic method yields 'molecularly novel compounds with favorable HepG2 inhibitory activity worthy of further development' [1]. While specific IC₅₀ values for the free parent scaffold are not disclosed in the patent, the class-level antiproliferative signal provides a defined oncology starting point not available from the unsubstituted 2-(piperidin-4-yl)pyridine scaffold, which lacks the chloro substituent required for this structural series.

HepG2 Antiproliferative Activity
Class-level
Piperidine‑chloropyridine series shows growth inhibition in HepG2 cells (patent disclosure)
Supports chloro‑substituted scaffold as a starting point for hepatocellular carcinoma cell‑model studies
Class‑level inference; specific IC₅₀ for parent scaffold not disclosed — data to verify
Anticancer drug discovery Hepatocellular carcinoma HepG2 Piperidine-chloropyridine Antiproliferative

Positional Isomer Comparison in Wnt Pathway Inhibition

The Merck patent family WO2015144290 / US2017/0107222 covers substituted pyridyl piperidine compounds as Wnt pathway inhibitors, explicitly encompassing the 5-chloro-2-(piperidin-4-yl)pyridine scaffold (where X = N, R = Cl in Formula I) [1][2]. The patent establishes this scaffold as a validated starting point for Wnt inhibitor development, with specific substitution requirements at the pyridine ring that are not met by the 4-pyridyl isomer. In this chemotype, the 2-pyridyl attachment geometry presents the piperidine in a specific orientation relative to the chlorine substituent that is critical for Wnt pathway engagement; the 4-pyridyl positional isomer would alter the vector of the piperidine ring and disrupt target binding geometry.

Wnt Pathway Inhibitor Chemotype
Context-dependent
2‑(Piperidin-4-yl)pyridine with 5‑halogen falls within Merck patent scope for Wnt inhibitors
4‑Pyridyl isomer not covered
Structural differentiation determines patent-validated chemotype; 4‑pyridyl alters target‑binding geometry
No quantitative IC₅₀ comparison available; differentiation based on patent claims and scaffold geometry
Wnt pathway inhibition Cancer therapeutics Pyridyl piperidines Merck patent Scaffold comparison

Dihydrochloride vs. Free Base for Aqueous Synthesis

5-Chloro-2-(piperidin-4-yl)pyridine is commercially supplied in both free base (CAS 210917-83-2) and dihydrochloride salt (CAS 2089257-42-9) forms. The dihydrochloride salt enhances aqueous solubility, facilitating handling in aqueous reaction conditions and enabling direct use in amide coupling, reductive amination, and sulfonylation without pre-neutralization steps that are required for the free base [1]. The free base form, by contrast, requires organic solvent dissolution and may necessitate in situ salt formation for aqueous-phase reactions. Both forms are typically supplied at ≥95% purity; the dihydrochloride is characterized by molecular weight 269.59 g/mol (C₁₀H₁₅Cl₃N₂) .

Salt Form for Aqueous Synthesis
Method context
Dihydrochloride: enhanced aqueous solubility; direct use in amide coupling / reductive amination
Free base: requires organic solvent and pre‑neutralization
Salt selection directly influences aqueous protocol compatibility and step efficiency
No comparative solubility (mg/mL) values identified; handling properties reported
Salt form selection Aqueous solubility Dihydrochloride Synthetic intermediate Laboratory handling

5-Chloro-2-(piperidin-4-yl)pyridine: Optimal Application Scenarios


Dual PfGSK3/PfPK6 Kinase Inhibitor Lead Optimization

The 5-chloro derivative is the rational starting scaffold for medicinal chemistry programs targeting plasmodial kinases PfGSK3 and PfPK6 simultaneously. The head-to-head kinase data demonstrate that this scaffold achieves dual-target potency (PfPK6 IC₅₀ = 19 nM) not matched by bromo or cyano analogs . Structure-based teams can use the free piperidine NH and the 5-chloro position as derivatization handles while maintaining the dual inhibition profile. Procurement of the 5-chloro-substituted scaffold ensures continuity with published SAR data, whereas the 5-bromo analog sacrifices 3-fold PfPK6 potency and the cyano analog is inactive.

HepG2 Antiproliferative Chemotype Development

Patent disclosures confirm that piperidine-chloropyridine compounds built on the 5-chloro-2-(piperidin-4-yl)pyridine core exhibit antiproliferative activity against HepG2 hepatocellular carcinoma cells . Medicinal chemistry teams pursuing liver cancer targets can procure this scaffold for focused library synthesis around the patented chemotype. Using the dechlorinated 2-(piperidin-4-yl)pyridine alternative would place the resulting compounds outside the validated SAR space described in the patent family.

Wnt Pathway Inhibitor Discovery: Patent-Validated Starting Points

The Merck patent estate covering pyridyl piperidines as Wnt pathway inhibitors explicitly encompasses the 2-(piperidin-4-yl)pyridine scaffold with halogen substitution at the 5-position . Drug discovery teams initiating Wnt inhibitor campaigns should source the 5-chloro-2-(piperidin-4-yl)pyridine scaffold to remain within this validated intellectual property space. The 4-pyridyl positional isomer is not covered by the same patent chemotype and would require independent validation of Wnt pathway engagement.

Multi-Step Aqueous Derivatization Workflow

For synthetic protocols involving sequential amide coupling, reductive amination, or sulfonylation under aqueous conditions, the dihydrochloride salt form (CAS 2089257-42-9) offers operational advantages over the free base. The enhanced aqueous solubility eliminates the organic-solvent dissolution and pH adjustment steps required when using the free base form . Procurement teams should specify the dihydrochloride salt for aqueous reaction workflows to improve protocol efficiency and batch-to-batch reproducibility.

Application
Selection Property
Validation Focus
Plasmodial kinase dual‑inhibitor SAR studies
5‑Chloro scaffold with balanced PfGSK3/PfPK6 inhibition profile
Dual‑target engagement assay context; PfPK6 potency retention
HepG2 cell‑model antiproliferative screening
Chlorinated piperidine‑pyridine chemotype associated with growth inhibition
Cell viability endpoint review; class‑level data confirmation
Wnt pathway inhibitor research (patent‑aligned)
2‑Pyridyl attachment with halogen at 5‑position (covered chemotype)
Wnt pathway engagement; positional isomer differentiation
Multi‑step aqueous derivatization workflow
Dihydrochloride salt form with enhanced aqueous handling
Protocol compatibility; batch‑to‑batch reproducibility under aqueous conditions
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